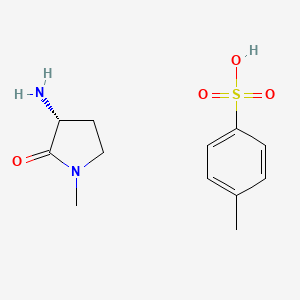

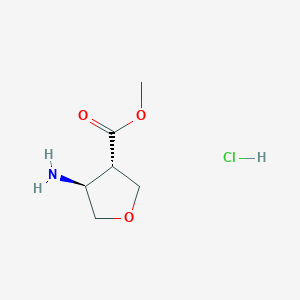

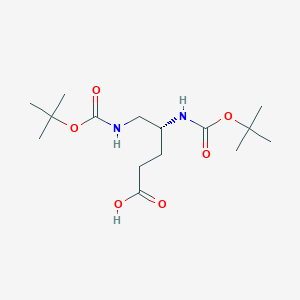

(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate” is a compound that involves a tosylate group. Tosylates, abbreviated as Ts, are derived from p-toluenesulfonyl and are known to convert poor leaving groups into much better ones . They are commonly used in substitution and elimination reactions .

Synthesis Analysis

The synthesis of tosylates involves the use of “mesyl chloride” (MsCl) or “tosyl chloride” (TsCl). The neutral alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl. Then, deprotonation of the charged alcohol leads to the neutral mesylate or tosylate .Molecular Structure Analysis

The molecular structure of tosylates is influenced by the conversion of the hydroxyl group into a sulfonate group such as p-toluenesulfonyl . This conversion does not affect the stereochemistry of the alcohol .Chemical Reactions Analysis

Tosylates are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . They are also known to participate in substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of tosylates are influenced by their chemistry. For instance, the conversion of the hydroxyl group into a sulfonate group such as p-toluenesulfonyl improves their leaving group ability . This conversion does not affect the stereochemistry of the alcohol .Aplicaciones Científicas De Investigación

Non-Ionic Photoacid Generators (PAGs)

Tosylates, including “®-3-Amino-1-methyl-pyrrolidin-2-one tosylate”, can be used as non-ionic photoacid generators (PAGs) in hybrid organic/inorganic sol–gel photoresists . The irradiation of various substituted aryl tosylates results in the homolysis of the ArO–SO2C6H4CH3 bond, liberating p-toluenesulfinic and p-toluenesulfonic acids .

Synthesis of Privileged Heterocycle and Enediyne Libraries

Tosyloxy ketones, which could potentially include “®-3-Amino-1-methyl-pyrrolidin-2-one tosylate”, have been used in the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries . This involves a cascade “heterocyclic-release” strategy .

Leaving Group in Nucleophilic Substitution Reactions

Tosylates are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . This property could potentially be utilized in the synthesis of a variety of organic compounds.

Conversion of Alcohols into Good Leaving Groups

Tosylates, such as “®-3-Amino-1-methyl-pyrrolidin-2-one tosylate”, can be used to convert alcohols into good leaving groups . This is achieved by replacing the OH group on the sulfur with a relatively inert organic group (R group) that doesn’t have an acidic proton .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOWILKBDXTWES-FZSMXKCYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@H](C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-1-methyl-pyrrolidin-2-one tosylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)